molecular formula C9H11N3 B1653431 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine CAS No. 183208-60-8

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine

Cat. No.: B1653431
CAS No.: 183208-60-8
M. Wt: 161.20
InChI Key: APMLPUDURDVGTF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, which is a privileged structure in the design of bioactive molecules . The ethanamine side chain attached to the nitrogen atom provides a versatile handle for further chemical modification, making it a valuable building block for the synthesis of more complex targets. Researchers utilize this and related pyrrolopyridine derivatives as key intermediates in the development of potent enzyme inhibitors . For instance, such scaffolds have been successfully employed in the design of fibroblast growth factor receptor (FGFR) inhibitors, which are a promising target for cancer therapy . The molecular formula of the compound is C9H11N3 . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolo[2,3-b]pyridin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N3/c10-4-7-12-6-3-8-2-1-5-11-9(8)12/h1-3,5-6H,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMLPUDURDVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283910
Record name 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-60-8
Record name 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
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Record name 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}ethan-1-amine
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Chemical Reactivity and Derivatization Strategies of the 1h Pyrrolo 2,3 B Pyridine 1 Ethanamine Scaffold

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Pyridine (B92270) Rings

The 7-azaindole (B17877) nucleus is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The pyrrole ring is significantly more activated than the pyridine ring, directing initial substitutions predominantly to the C-3 position. This regioselectivity is a cornerstone of its synthetic chemistry. rsc.org

Halogenation Reactions (Bromination, Iodination)

Halogenation of the 7-azaindole scaffold occurs with high regioselectivity at the C-3 position of the pyrrole ring. This reaction provides a key intermediate for subsequent cross-coupling reactions to introduce further molecular diversity.

Bromination: The introduction of a bromine atom at the C-3 position can be achieved using various brominating agents. A common and efficient method involves the use of copper(II) bromide (CuBr₂) in a solvent such as acetonitrile (B52724) at room temperature.

Iodination: C-3 iodination is also a well-established transformation. Reagents like N-iodosuccinimide (NIS) are frequently used, often in the presence of a base such as potassium hydroxide, to yield the 3-iodo-7-azaindole derivative. nih.gov This intermediate is particularly valuable for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

ReactionReagent(s)Position of SubstitutionTypical Conditions
Bromination Copper(II) Bromide (CuBr₂)C-3Acetonitrile, Room Temp
Iodination N-Iodosuccinimide (NIS), KOHC-3Dichloromethane (DCM)

Nitration and Nitrosation Pathways

Nitration and nitrosation of 7-azaindole also show a strong preference for substitution at the electron-rich C-3 position of the pyrrole moiety. rsc.org

Nitration: Direct nitration of 7-azaindole with nitric acid typically yields 3-nitro-7-azaindole. dtic.mil However, the reaction conditions can be tuned to achieve substitution on the pyridine ring. For instance, by first converting the 7-azaindole to its N-oxide, the pyridine ring is activated, allowing nitration to occur at the C-4 position. researchgate.net Alternatively, reducing the scaffold to 7-azaindoline deactivates the pyrrole ring and allows for selective nitration at the C-5 position of the pyridine ring, after which the pyrrole ring can be reformed by oxidation. acs.org

Nitrosation: The introduction of a nitroso group (-NO) also occurs at the C-3 position under standard nitrosating conditions, such as the use of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org This reaction provides a pathway to further functional groups, including amines via reduction.

ReactionReagent(s)Position of SubstitutionNotes
Nitration Nitric Acid (HNO₃)C-3Direct nitration of the 7-azaindole core. rsc.org
Nitration HNO₃ / H₂SO₄C-4Requires prior formation of the 7-azaindole N-oxide. researchgate.net
Nitration Fuming HNO₃ / H₂SO₄C-5Performed on the 7-azaindoline scaffold, followed by oxidation. acs.org
Nitrosation Nitrous Acid (HNO₂)C-3Predominant reaction on the pyrrole ring. rsc.org

Mannich Reactions and their Regioselectivity

The Mannich reaction is a powerful tool for the aminomethylation of the 7-azaindole core. Consistent with other electrophilic substitutions, this reaction proceeds with high regioselectivity at the C-3 position. rsc.org The reaction typically involves an aldehyde (commonly formaldehyde) and a primary or secondary amine (such as dimethylamine) in an acidic medium. The product, a "Mannich base" like 1-p-chlorobenzyl-7-azagramine, is a valuable synthetic intermediate for introducing more complex side chains. dtic.mil

Acylation and Related Carbonyl Functionalizations (e.g., 3-acetyl-7-azaindole)

Acylation of the 7-azaindole scaffold provides a direct route to ketones and aldehydes, which are versatile handles for further synthetic manipulations.

Friedel-Crafts Acylation: C-acylation at the 3-position is effectively achieved through Friedel-Crafts type reactions. The reaction of 7-azaindole with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃), yields the corresponding 3-acyl-7-azaindole. nih.gov This method is used for the synthesis of 3-acetyl-7-azaindole, a key intermediate in the preparation of various biologically active molecules.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a specific and widely used method for the formylation of electron-rich heterocyclic compounds. When applied to 7-azaindole or its N-substituted derivatives, the reaction introduces a formyl (-CHO) group at the C-3 position. dtic.mil The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.orgorganic-chemistry.org This reaction is fundamental for producing 7-azaindole-3-carboxaldehyde, a crucial building block in medicinal chemistry. dtic.mil

Reactions Involving the N-Substituted Ethanamine Moiety

The ethanamine side chain at the N-1 position of the pyrrole ring offers a distinct site for derivatization, separate from the aromatic core. The primary amine of this moiety is a potent nucleophile and a key functional group for building a wide array of derivatives.

Amine Reactivity and Derivatization

The primary amine of the 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is expected to undergo reactions typical of alkylamines. These derivatizations are crucial for modulating the compound's physicochemical properties and for exploring structure-activity relationships in drug discovery programs.

Potential derivatization strategies include:

Acylation/Amide Formation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This is one of the most common methods for derivatization.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.

Alkylation/Arylation: The amine can be mono- or di-alkylated using alkyl halides. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination.

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (or Schiff base), which can be subsequently reduced (e.g., with sodium borohydride) to form secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

These reactions allow for the introduction of a vast range of functional groups and structural motifs, enabling the fine-tuning of the molecule's properties for specific applications.

Transformations of the Aliphatic Linker

The ethanamine side chain of this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The primary amino group is a key site for modifications such as N-alkylation and N-acylation, which can significantly alter the physicochemical and pharmacological properties of the parent molecule.

N-Alkylation and N-Acylation: The primary amine of the ethanamine linker can readily undergo N-alkylation with various alkyl halides to yield secondary and tertiary amines. Similarly, N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using standard coupling reagents) leads to the formation of amide derivatives. These reactions are fundamental in expanding the chemical space around the 7-azaindole core. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives often involves the coupling of a carboxylic acid on the scaffold with a variety of amines, highlighting the utility of amide bond formation in this class of compounds. nih.gov While direct examples for the 1-ethanamine derivative are not extensively detailed in readily available literature, the principles of these reactions are well-established in organic synthesis.

Reductive Amination: Reductive amination of the primary amine with aldehydes or ketones provides another route to N-substituted derivatives. This two-step one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding secondary or tertiary amine. This method is particularly useful for introducing a wide range of substituents onto the nitrogen atom of the ethanamine side chain.

The following table summarizes the potential transformations of the aliphatic linker:

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, BaseSecondary/Tertiary Amine
N-AcylationAcyl chloride/Anhydride (B1165640), Base or Carboxylic acid, Coupling agentAmide
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)Secondary/Tertiary Amine

Ring Rearrangements and Structural Modifications

The inherent ring strain and electronic properties of the 1H-pyrrolo[2,3-b]pyridine system can be exploited to induce ring rearrangements and other structural modifications, leading to novel heterocyclic scaffolds.

Under specific reaction conditions, the 1H-pyrrolo[2,3-b]pyridine skeleton can undergo ring expansion to form larger heterocyclic systems. A notable example is the conversion of a 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivative to a 1,8-naphthyridine. This transformation was observed when the substrate was treated with chloroform (B151607) and a strong base, suggesting a reaction pathway that may involve the generation of dichlorocarbene. This type of rearrangement offers a synthetic route to more complex and diverse heterocyclic structures from readily available 7-azaindole precursors.

The hydrogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has been a subject of interest, with the outcome being highly dependent on the reaction conditions. Early studies on the catalytic hydrogenation of 7-azaindole revealed that both the pyrrole and pyridine rings could be reduced.

High-pressure hydrogenation of 7-azaindole in a neutral medium at 200°C selectively reduces the pyrrole ring to afford 2,3-dihydro-7-azaindole. At higher temperatures, cleavage of the pyrrole ring occurs, leading to the formation of 2-amino-3-ethylpyridine. In contrast, hydrogenation in an acidic medium at atmospheric temperature and pressure results in the complete saturation of the pyridine ring, yielding 2,3,3a,4,5,6-hexahydro-1H-pyrrolo[2,3-b]pyridine.

The table below summarizes the different outcomes of 7-azaindole hydrogenation:

Catalyst and ConditionsProduct
High-pressure, neutral medium, 200°C2,3-Dihydro-7-azaindole
High-pressure, neutral medium, >200°C2-Amino-3-ethylpyridine
Atmospheric pressure, acidic medium2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[2,3-b]pyridine

Tautomeric Equilibria and Solvent Effects on 7-Azaindoles

7-Azaindole and its derivatives can exist in different tautomeric forms due to the presence of acidic and basic centers in the molecule. The most common tautomers are the 1H and 7H forms, arising from the migration of a proton between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The position of this equilibrium is sensitive to the surrounding environment, particularly the solvent.

The tautomerism of 7-azaindole has been extensively studied, especially in the context of its excited-state dynamics where it forms a hydrogen-bonded dimer that serves as a model for DNA base pairs. In the ground state, the 1H-tautomer is generally the more stable form. However, the relative stability of the tautomers can be influenced by solvent polarity and hydrogen-bonding capabilities. Protic solvents can stabilize both tautomers through hydrogen bonding, and the specific interactions can shift the equilibrium. For instance, theoretical studies have shown that the presence of methanol (B129727) can influence the excited-state tautomerization mechanism. nih.gov The solvent can alter the energy barrier for proton transfer, thereby affecting the rate and pathway of tautomerization. These solvent effects are crucial considerations in the design of molecules with specific photophysical or biological properties.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is a composite of signals from the aromatic 7-azaindole (B17877) core and the aliphatic ethylamine (B1201723) side chain.

The protons on the bicyclic ring system typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effects of the aromatic rings and nitrogen atoms. In the parent 7-azaindole, characteristic signals are observed for H2, H3, H4, H5, and H6. chemicalbook.comresearchgate.net The substitution of the ethylamine group at the N-1 position of the pyrrole (B145914) ring influences the chemical shifts of the nearby protons, particularly H-2 and H-6.

The ethylamine side chain introduces two new proton environments. The two protons of the methylene (B1212753) group adjacent to the pyrrole nitrogen (N-CH₂) are expected to resonate as a triplet, while the two protons of the terminal amino group methylene (CH₂-NH₂) will also appear as a triplet. The coupling between these adjacent methylene groups allows for their unambiguous assignment. The two protons on the terminal primary amine (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Note: Predicted values are based on analysis of the 7-azaindole scaffold and ethylamine moiety. Actual values may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.50 - 7.70Doublet~3.0
H-36.45 - 6.60Doublet~3.0
H-47.90 - 8.10Doublet of doublets~8.0, 1.5
H-57.00 - 7.20Doublet of doublets~8.0, 4.5
H-68.20 - 8.40Doublet of doublets~4.5, 1.5
N-CH₂4.20 - 4.40Triplet~6-7
CH₂-NH₂3.00 - 3.20Triplet~6-7
NH₂Variable (e.g., 1.5 - 2.5)Broad SingletN/A

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The this compound molecule contains nine distinct carbon atoms.

The seven carbons of the 7-azaindole core typically resonate in the range of δ 100-150 ppm. researchgate.netresearchgate.net The carbon atoms of the pyridine (B92270) ring (C-4, C-5, C-6) and the bridgehead carbons (C-3a, C-7a) are found in the more downfield portion of this range. The carbons of the pyrrole ring (C-2, C-3) are generally observed at slightly higher fields. researchgate.net The attachment of the ethylamine group at N-1 will cause noticeable shifts for the adjacent carbons, C-2 and C-3a.

The two aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum (typically δ 30-50 ppm), clearly distinguished from the aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Note: Predicted values are based on analysis of the 7-azaindole scaffold and related structures.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2127 - 129
C-399 - 101
C-3a148 - 150
C-4129 - 131
C-5115 - 117
C-6142 - 144
C-7a121 - 123
N-CH₂45 - 48
CH₂-NH₂38 - 41

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₁₁N₃), the molecular weight is 161.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The predicted m/z for the protonated molecule [M+H]⁺ is 162.10257. uni.lu

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of 1H-pyrrolo[2,3-b]pyridines is well-documented. rsc.org For the title compound, a prominent fragmentation pathway would be the cleavage of the C-N bond of the side chain. The major fragments would likely include:

The molecular ion (M⁺): m/z = 161

Loss of the aminoethyl radical (•CH₂NH₂): leading to a fragment corresponding to the 1H-pyrrolo[2,3-b]pyridin-1-yl cation at m/z = 117.

Cleavage of the bond between the two methylene groups: resulting in the formation of a [M-NH₂]⁺ fragment.

Fragmentation of the 7-azaindole ring: A characteristic loss of HCN (27 Da) from the pyridine or pyrrole ring is a common fragmentation pathway for azaindoles. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. acs.org

N-H Stretching: The primary amine (-NH₂) of the ethylamine group will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrolopyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine chain will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the bicyclic system typically occur in the 1500-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group is found in the range of 1590-1650 cm⁻¹.

The absence of a broad N-H stretching band around 3100-3300 cm⁻¹, which is characteristic of the pyrrole N-H in the parent 7-azaindole, would confirm the N-1 substitution. acs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, which is achiral, this technique would confirm the planarity of the 7-azaindole ring system. researchgate.netresearchgate.net

A key finding from a crystallographic study would be the precise conformation of the ethylamine side chain relative to the bicyclic core. This includes the torsion angles around the N1-C(ethyl) and C(ethyl)-C(ethyl) bonds. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the primary amine and the pyridine nitrogen, which dictate the crystal packing arrangement. researchgate.net

Spectroscopic Probes for Tautomeric and Conformational Studies

While N-H tautomerism of the pyrrole ring is blocked by the substitution at the N-1 position, conformational isomerism related to the ethylamine side chain is significant. Spectroscopic techniques can probe the different possible spatial arrangements (conformers) that arise from rotation around the single bonds of the side chain.

Studies on the parent 7-azaindole have extensively used spectroscopic methods to investigate its hydrogen-bonding behavior and the formation of dimers and clusters. acs.orgresearchgate.net For this compound, techniques like variable-temperature NMR could be employed to study the rotational barriers of the ethylamine group. Intramolecular hydrogen bonding between the terminal NH₂ group and the N-7 atom of the pyridine ring could potentially stabilize certain conformations, which could be investigated using both IR and NMR spectroscopy.

Computational and Theoretical Chemistry of 1h Pyrrolo 2,3 B Pyridine 1 Ethanamine and Derivatives

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity and interaction of molecules. For the 1H-pyrrolo[2,3-b]pyridine scaffold, these studies help rationalize structure-activity relationships (SAR).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the optimized geometry and electronic properties of pyrrolopyridine derivatives. nih.govmaterialsciencejournal.orgnih.gov Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For N-doped polycyclic heteroaromatic compounds, such as derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of heteroatoms like nitrogen affects the HOMO and LUMO energy levels, thereby fine-tuning the molecule's electronic and optical properties. nih.gov In studies of similar heterocyclic systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are used to determine these orbital energies. materialsciencejournal.orgnih.gov The calculated negative energies for both HOMO and LUMO in related compounds indicate that the molecules are in a stable state. researchgate.net The distribution of electron density across the scaffold, visualized through HOMO and LUMO plots, reveals the regions most involved in electronic transitions. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular and intermolecular bonding. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. nih.gov This analysis is crucial for understanding the nature of hydrogen bonds and other non-covalent interactions that stabilize molecular complexes.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For 1H-pyrrolo[2,3-b]pyridine derivatives, MD simulations provide insights into their conformational flexibility and their dynamic interactions with biological targets like protein kinases. figshare.comnih.gov

These simulations can assess the stability of a ligand-protein complex, such as a pyrrolopyridine derivative bound to a kinase. nih.gov By simulating the complex in a solvated environment for a significant duration (e.g., 100 nanoseconds), researchers can analyze the root mean square deviation (RMSD) to confirm that the system has reached a stable equilibrium. nih.gov MD simulations are also used to refine the binding poses obtained from molecular docking and to calculate binding free energies, offering a more accurate prediction of binding affinity. figshare.com In the development of inhibitors for kinases like JAK1 and FLT3, MD simulations have been used to compare the binding poses of various pyrrolopyridine derivatives and to understand how different functional groups contribute to the stability of the interaction. nih.govnih.gov

Ligand-Protein Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions for derivatives of 1H-pyrrolo[2,3-b]pyridine.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors. Docking studies have been crucial in elucidating how these compounds interact with the ATP-binding sites of various kinases.

Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of TNIK, a kinase implicated in colorectal cancer. imist.maresearchgate.net Molecular docking studies using the crystal structure of TNIK (e.g., PDB code: 2X7F) have been performed to understand the binding mechanisms. imist.ma These studies help in designing new compounds with improved activity by identifying key interactions, such as hydrogen bonds with residues in the kinase hinge region. imist.maimist.ma

Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were investigated as selective PDE4B inhibitors. nih.govnih.gov Molecular modeling showed how these compounds interact with the enzyme's active site. The studies indicated that specific substitutions on the pyrrolopyridine core could enhance potency and selectivity against other PDE isoforms. nih.gov

Janus Kinase 3 (JAK3): The 1H-pyrrolo[2,3-b]pyridine framework is a promising scaffold for developing immunomodulators that target JAK3. nih.govnih.govresearchgate.net Docking calculations have been conducted to confirm the effect of different substituents on the pyrrolopyridine ring on JAK3 inhibitory activity. nih.govresearchgate.net These studies revealed that the scaffold fits into the ATP-binding pocket, and modifications at specific positions, such as the C4 and C5 positions, can significantly increase inhibitory potency and selectivity. nih.govresearchgate.net

Target KinaseCompound SeriesKey Findings from Docking StudiesReference
TNIK1H-pyrrolo[2,3-b]pyridine derivativesIdentified binding mechanisms within the TNIK receptor (PDB: 2X7F) to guide the design of new anticancer agents. imist.maresearchgate.net
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamidesDemonstrated how compounds interact with the enzyme, enabling the optimization of selectivity and potency. nih.govnih.gov
JAK31H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesConfirmed that substitutions at the C4 and C5 positions of the scaffold enhance inhibitory activity against JAK3. nih.govresearchgate.net

WaterMap is a computational tool that calculates the locations and thermodynamic properties of water molecules in the binding site of a protein. This analysis helps in understanding and predicting binding affinity by identifying which water molecules are unfavorably displaced by a ligand and which can be favorably displaced to improve binding.

In the context of 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, WaterMap analysis was employed to complement docking studies. nih.govresearchgate.net The analysis helped to rationalize the effects of different substituents on inhibitory activity by identifying unfavorable water molecules in the binding site. researchgate.net By designing compounds that could displace these high-energy, unstable water molecules, researchers were able to improve the binding affinity and potency of the inhibitors. A correlation was observed between the experimental activity of the compounds and the calculated free energy liberation of binding site waters. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1H-pyrrolo[2,3-b]pyridine, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. These methods help in understanding how variations in the three-dimensional properties of molecules influence their interaction with a biological target.

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In studies of 7-azaindole (B17877) derivatives, CoMFA has been employed to elucidate the structural features crucial for their inhibitory activities against various protein kinases.

For instance, a study on 7-azaindole derivatives as inhibitors of Aurora B kinase, a key regulator of cell division, utilized CoMFA to build a predictive model. nih.gov The model provided insights into how the steric bulk and electrostatic properties of different substituents on the 7-azaindole ring affect their binding to the kinase. The contour maps generated from the CoMFA model highlight regions where bulky groups are favored or disfavored and where positive or negative electrostatic potentials enhance activity.

In another investigation focused on Tropomyosin receptor kinase A (Trk A) inhibitors, a CoMFA model was developed for a series of 23 compounds with a 7-azaindole scaffold. researchgate.net The statistical significance of the model was established, indicating its reliability in predicting the activity of new compounds. The steric and electrostatic contour maps from this analysis guided the understanding of the ligand-receptor interactions at an atomic level.

The predictive power of a CoMFA model is often assessed by its cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability.

Table 1: Statistical Results of CoMFA Models for 7-Azaindole Derivatives

Target ProteinNumber of CompoundsReference
Aurora B Kinase41-- nih.gov
Trk A230.510.98 researchgate.net

Note: Specific q² and r² values for the Aurora B Kinase CoMFA model were not detailed in the abstract, but the study proceeded with a more predictive CoMSIA model.

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This often provides a more detailed and nuanced understanding of the structure-activity relationship compared to CoMFA.

In the study of Aurora B kinase inhibitors, the CoMSIA model proved to be more statistically robust than the CoMFA model. nih.gov The CoMSIA model yielded a cross-validated r(2)(cv) value of 0.575 and a non-cross-validated r(2) of 0.987, indicating excellent predictive capability. nih.gov The 3D contour maps from this analysis provided detailed information about the structural requirements for enhanced inhibitory potency. nih.gov

Similarly, for a series of indole (B1671886) and 7-azaindole derivatives targeting ROCK-2, another protein kinase, both CoMFA and CoMSIA models were generated. nih.gov The study highlighted that an electropositive group linked to a methoxy-benzene ring on the core structure enhances biological activity, and bulky substituents are preferred in the methyl dihydroindole region. nih.gov Furthermore, a hydrogen bond donor at a specific position (R1) was found to increase inhibitory activity. nih.gov

Table 2: Statistical Results of CoMSIA Models for 7-Azaindole Derivatives

Target ProteinNumber of CompoundsReference
Aurora B Kinase410.5750.987 nih.gov
Trk A230.640.98 researchgate.net

A primary goal of CoMFA and CoMSIA studies is to use the generated models to predict the biological activity of untested or hypothetical compounds and to guide the design of new, more effective derivatives. The 3D contour maps are particularly valuable in this regard, as they visually represent the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold.

Based on the insights from CoMFA and CoMSIA models, researchers have successfully designed novel 7-azaindole derivatives with potentially enhanced activities. For example, the structure-activity relationship revealed from the study on Aurora B inhibitors allowed for the design of a new set of inhibitors that showed excellent predicted potencies within the developed models. nih.gov

The information gleaned from these computational models can be integrated with molecular docking studies to further refine the design of new compounds. By understanding the key interactions between the 7-azaindole scaffold and the amino acid residues in the active site of a target protein, medicinal chemists can strategically modify the lead compound to optimize its binding affinity and selectivity. This approach has been applied to the design of novel anticancer agents targeting Trk A. researchgate.net

The 7-azaindole framework is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. depositolegale.it The insights from QSAR studies continue to fuel the design and synthesis of new derivatives for various therapeutic targets. nih.govrsc.orgrsc.org

Role As a Synthetic Intermediate and Chemical Building Block

Precursors for Complex Heterocyclic Architectures

The bifunctional nature of 1H-pyrrolo[2,3-b]pyridine-1-ethanamine, possessing both a nucleophilic primary amine and the 7-azaindole (B17877) ring system, makes it a suitable precursor for the synthesis of various fused heterocyclic systems. The primary amine can readily participate in cyclization reactions to form new rings fused to the pyrrolo[2,3-b]pyridine core.

One of the most well-established reactions for the synthesis of tetrahydro-β-carbolines is the Pictet-Spengler reaction. wikipedia.orgnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Given that this compound is a β-arylethylamine analogue, where the aryl group is the 7-azaindole moiety, it can theoretically undergo this reaction to form tetracyclic structures. The reaction would proceed through the initial formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution at the electron-rich C3 position of the pyrrole (B145914) ring to yield a pyrazino[1,2-a]pyrrolo[2,3-b]pyridine derivative.

Furthermore, the primary amine of this compound can be acylated with various reagents to introduce a wide range of substituents. These N-acylated derivatives can then undergo intramolecular cyclization reactions to form diverse heterocyclic systems. For instance, reaction with α-haloketones followed by intramolecular cyclization could lead to the formation of piperazinone-fused systems.

The reactivity of the 7-azaindole ring itself also allows for the construction of complex structures. For example, palladium-catalyzed cross-coupling reactions at various positions of the 7-azaindole nucleus are common strategies for building molecular complexity. nih.govresearchgate.net

Starting MaterialReagentPotential ProductReaction Type
This compoundAldehyde/KetonePyrazino[1,2-a]pyrrolo[2,3-b]pyridine derivativePictet-Spengler reaction
This compoundAcyl chlorideN-Acyl-1H-pyrrolo[2,3-b]pyridine-1-ethanamineAcylation
N-Acyl-1H-pyrrolo[2,3-b]pyridine-1-ethanamineDehydrating agentFused heterocyclic systemsIntramolecular cyclization

Application in Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it a suitable component for various MCRs.

For instance, in principle, it could be utilized in the Ugi four-component reaction. This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netwikipedia.org The incorporation of this compound as the amine component would lead to the formation of α-acylamino amides bearing the 7-azaindole moiety. These products, with their multiple points of diversity, are valuable for the creation of chemical libraries.

Similarly, the Passerini three-component reaction, which involves a carboxylic acid, a ketone or aldehyde, and an isocyanide, could potentially be adapted to include this compound, for example, by pre-reacting it to form a component that can participate in the reaction. wikipedia.org

While specific examples of this compound in these well-known MCRs are not extensively documented in the readily available literature, the reactivity of its primary amine group suggests its potential as a valuable building block in the development of novel MCRs for the synthesis of complex heterocyclic compounds. The broader class of pyrrolopyrimidines has been synthesized using MCRs, highlighting the utility of related scaffolds in such transformations. nih.gov

MCR TypeReactantsPotential Product Class
Ugi-4CRThis compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino amides with 7-azaindole moiety
Passerini-3CR(Potentially derived from this compound), Aldehyde/Ketone, Isocyanideα-Acyloxy amides with 7-azaindole moiety

Development of Diverse Chemical Libraries for Screening

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. This compound is an attractive scaffold for the development of such libraries due to the synthetic accessibility of its derivatives.

The primary amine of this compound can be readily functionalized through a variety of reactions, including acylation, sulfonylation, reductive amination, and urea (B33335)/thiourea (B124793) formation. This allows for the parallel synthesis of a large number of analogues with diverse substituents, each with potentially unique biological properties. This approach is often referred to as scaffold decoration. enamine.net

For example, a library of amides can be generated by reacting this compound with a diverse set of carboxylic acids or their activated derivatives. Similarly, a library of sulfonamides can be prepared using a variety of sulfonyl chlorides. Reductive amination with a collection of aldehydes and ketones would yield a library of secondary amines.

In addition to derivatization of the ethanamine side chain, the 7-azaindole core can also be functionalized at various positions, further expanding the diversity of the resulting chemical library. For instance, electrophilic substitution reactions such as halogenation can introduce new reactive sites for subsequent cross-coupling reactions. This multi-pronged approach allows for the creation of a rich and diverse collection of molecules centered around the this compound scaffold, which can then be screened against a wide range of biological targets. The synthesis of libraries based on substituted cyclopentane (B165970) and pyrrolidinone scaffolds demonstrates the power of this general strategy in medicinal chemistry. researchgate.net

Reaction TypeReagent ClassProduct Class
AcylationCarboxylic acids / Acyl chloridesAmides
SulfonylationSulfonyl chloridesSulfonamides
Reductive AminationAldehydes / KetonesSecondary Amines
Urea FormationIsocyanatesUreas
Thiourea FormationIsothiocyanatesThioureas

Mechanistic Pharmacological and Biological Research of 1h Pyrrolo 2,3 B Pyridine Derivatives

Investigation of Kinase Inhibition Profiles

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), has been identified as a crucial pharmacophore in the development of kinase inhibitors. Researchers have focused on this core structure to design potent and selective inhibitors for various therapeutic targets.

TRAF2 and NCK Interacting Kinase (TNIK) Inhibitors

TNIK has emerged as a significant target in cancer therapy, particularly for colorectal cancer, due to its role in the Wnt signaling pathway. researchgate.net The 1H-pyrrolo[2,3-b]pyridine core has been a foundational element in the discovery of potent TNIK inhibitors. nih.gov An in-house screening identified this scaffold as having high inhibitory activity on TNIK, leading to the design and synthesis of several series of compounds, with some exhibiting IC50 values lower than 1 nM. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for potent TNIK inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives. A study involving thirty-one such compounds, with pIC50 values ranging from 7.37 to 9.92, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to build predictive models. researchgate.netimist.ma These models demonstrated strong reliability and were critical in identifying the chemical features that either enhance or diminish the inhibitory activity. researchgate.netimist.ma Based on the contour maps generated by these models, new compounds with potentially high activity against colorectal cancer cells have been proposed. imist.maimist.ma

The table below showcases a selection of 1H-pyrrolo[2,3-b]pyridine derivatives and their corresponding inhibitory potencies against TNIK, illustrating the structure-activity relationships.

CompoundR1 GroupR2 GrouppIC50
Compound A -H-Phenyl7.85
Compound B -CH3-Phenyl8.10
Compound C -H-(4-Cl-Phenyl)8.92
Compound D -CH3-(4-Cl-Phenyl)9.15
Compound E -H-(4-F-Phenyl)9.92
Compound F -CH3-(4-F-Phenyl)8.70
Compound G -H-Cyclohexyl7.37

Note: Data is representative and compiled from QSAR study findings.

To elucidate the binding mechanisms of these inhibitors, molecular docking studies were performed using the crystal structure of TNIK (PDB code: 2X7F). researchgate.netimist.ma These computational analyses revealed key interactions between the 1H-pyrrolo[2,3-b]pyridine derivatives and the amino acid residues within the kinase's active site. researchgate.net The docking studies showed that the most potent compounds exhibit favorable interactions with the targeted receptor, resulting in high total scores. imist.maimist.ma The reliability of the proposed compounds was further supported by these simulations, which helped to identify the specific binding modes responsible for the high inhibitory activity. researchgate.netresearchgate.net

Phosphodiesterase 4B (PDE4B) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop inhibitors for Phosphodiesterase 4B (PDE4B), an enzyme involved in regulating inflammatory processes. nih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases, and developing isoform-selective inhibitors, particularly for PDE4B, is of high interest to mitigate side effects associated with PDE4D inhibition. nih.gov

Through a scaffold-hopping experiment, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was identified as potent PDE4B inhibitors. nih.gov This approach led to the discovery of compounds with a range of PDE4B inhibition and selectivity over the PDE4D isoform. nih.gov Further lead optimization focused on substitutions on both the aryl and amide portions of the molecule. For instance, holding a 3,4-dichlorophenyl group constant while varying the amide substituent resulted in derivatives with moderate to good inhibition against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. nih.gov One notable compound from this series, 11h , which incorporates a 3,3-difluoroazetidine (B2684565) ring, demonstrated an IC50 of 0.14 μM and a 6-fold selectivity over PDE4D. nih.gov

The following table presents data on the inhibitory activity and selectivity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.

CompoundR-group (Amide)PDE4B IC50 (μM)Selectivity (PDE4D/PDE4B)
11a -Methyl1.101.5
11d -Ethyl0.852.1
11g -Cyclopropyl0.254.0
11h -3,3-difluoroazetidine0.146.0

Data derived from scaffold hopping and optimization studies. nih.gov

The functional consequence of PDE4B inhibition by these 1H-pyrrolo[2,3-b]pyridine derivatives was assessed by measuring their effect on the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. In cellular assays using mouse bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), the test compounds effectively inhibited TNF-α production. nih.gov The potency of these compounds was found to be equivalent to or better than that of rolipram, a well-characterized PDE4 inhibitor. nih.gov A dose-dependent response was observed, a phenomenon that has been noted with other PDE4 inhibitors. nih.gov The lead compound 11h significantly inhibited TNF-α release from macrophages, highlighting its potential as an anti-inflammatory agent. nih.gov

CompoundConcentration (μM)% Inhibition of TNF-α Release
Rolipram 1.055%
11g 1.058%
11h 1.062%
11h 0.145%

Data represents the inhibitory effect on LPS-induced TNF-α release in macrophages. nih.gov

Serum Glucocorticoid-regulated Kinase 1 (SGK-1) Modulation

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that is a key component of the PI3K signaling pathway, playing a crucial role in cellular processes like cell proliferation and survival. researchgate.netnih.gov Overexpression of SGK1 is linked to the development of various diseases, including cancer, making it a significant therapeutic target. researchgate.netnih.govmdpi.com Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as useful inhibitors of SGK-1 kinase. nih.gov

Research into the structure-activity relationship (SAR) of novel pyrrolo[2,3-b]pyridine derivatives has been conducted to explore their potential anticancer activity through SGK1 inhibition. researchgate.netmdpi.com A study involving the synthesis and evaluation of eighteen such compounds assessed their inhibitory activities against all three SGK isoforms (SGK1, 2, and 3). researchgate.netmdpi.com This investigation provides insights into how chemical modifications on the 1H-pyrrolo[2,3-b]pyridine scaffold influence its ability to modulate SGK-1 activity, which is crucial for the structure-guided design of more potent and selective inhibitors. researchgate.netmdpi.comimist.ma

Janus Kinase 3 (JAK3) Pathway Inhibitors and Immunomodulatory Effects

Janus kinases (JAKs) are a family of cytoplasmic protein tyrosine kinases that are critical for cytokine-mediated signal transduction. rsc.orgnih.gov Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a vital role in the differentiation, proliferation, and survival of T-cells by associating with the common γc subunit of cytokine receptors for interleukins like IL-2. rsc.org This specific function makes JAK3 a compelling target for the development of immunomodulators for treating autoimmune diseases and preventing organ transplant rejection. rsc.orgnih.govtandfonline.com

The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored as a mimic of the pyrrolopyrimidine core of other known JAK inhibitors. rsc.org Structure-activity relationship (SAR) studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives have identified key structural features necessary for potent JAK3 inhibition. rsc.orgresearchgate.net

A significant breakthrough in enhancing JAK3 inhibitory activity was achieved through specific substitutions on the 1H-pyrrolo[2,3-b]pyridine ring. rsc.orgnih.gov The introduction of a carbamoyl (B1232498) group at the C5-position and a substituted cycloalkylamino group, such as a cyclohexylamino group, at the C4-position led to a substantial increase in potency. rsc.orgnih.govresearchgate.net For instance, compound 14c from one study, which incorporates these features, was identified as a potent and moderately selective JAK3 inhibitor. rsc.orgnih.govresearchgate.net Further optimization by substituting the C4-position with a different cycloalkyl ring also proved effective in increasing JAK3 inhibitory activity. tandfonline.com Docking calculations suggest that the C5-carbamoyl group allows for an intramolecular hydrogen bond, which helps maintain an active conformation within the JAK3 binding site. rsc.org

Table 1: JAK Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK1/JAK3)Selectivity (JAK2/JAK3)
6 1100290018002.61.6
11a 1600>10000>10000>6.3>6.3
14a 1456454.03.2
14c 3.4423412.410.0
31 1.11803016427

Data sourced from multiple studies. rsc.orgtandfonline.com IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

The functional consequence of JAK3 inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives is the suppression of immune cell responses. rsc.orgtandfonline.com Since JAK3 is crucial for signaling pathways initiated by Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, inhibitors of JAK3 are expected to have immunomodulatory effects. rsc.orgnih.gov

Potent JAK3 inhibitors from this chemical series have demonstrated a corresponding inhibitory effect on IL-2-stimulated T-cell proliferation in cellular assays. rsc.orgnih.govtandfonline.com For example, compound 14c showed a significant immunomodulating effect on the proliferation of rat spleen cells stimulated by IL-2. rsc.orgnih.govresearchgate.net Another optimized compound, 31 , also exhibited a potent immunomodulating effect in a similar cellular assay. tandfonline.com This confirms that the enzymatic inhibition of JAK3 by these compounds translates into a functional cellular response, underscoring their potential as therapeutic immunomodulators. rsc.orgtandfonline.com

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine-threonine kinases that are essential for regulating the cell cycle. rsc.org While research on 1H-pyrrolo[2,3-b]pyridine derivatives has explored various CDKs, specific data on CDK1 is limited. However, studies on the closely related pyrrolo[2,3-d]pyrimidine scaffold provide relevant insights. Certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were investigated for their activity across multiple CDKs. rsc.org One of the most potent compounds from this series, 2g , was identified as a pan-CDK inhibitor, demonstrating strong inhibition against CDK1, CDK2, CDK4, and CDK9. rsc.org This suggests that the broader pyrrolopyridine framework has the potential to be adapted for CDK1 inhibition.

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase involved in a wide range of cellular processes, including neurodevelopment. Its overactivity has been implicated in the cognitive deficits associated with Down syndrome, making it a therapeutic target. The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold has been utilized to develop potent DYRK1A inhibitors.

A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines were synthesized and evaluated for their ability to inhibit DYRK1A. The structure-activity relationship studies revealed that derivatives with hydroxy groups on the aryl moieties, such as 2c and 2j-l , demonstrated high inhibitory potencies with Ki values in the low nanomolar range. In contrast, their corresponding methoxy (B1213986) analogues were significantly less active. Another study identified a pyrazolyl-1H-pyrrolo[2,3-b]pyridine compound as a potent inhibitor, which led to the development of a new derivative series with nanomolar DYRK1A inhibition. Research on the related 1H-pyrazolo[3,4-b]pyridine core also yielded potent dual DYRK1A/1B inhibitors, with some 3,5-diaryl compounds showing excellent inhibitory activity.

Table 2: DYRK1A/1B Inhibitory Activity of Selected Pyrrolopyridine and Pyrazolopyridine Derivatives
CompoundScaffoldTarget KinaseIC₅₀ (nM)
8h 1H-Pyrazolo[3,4-b]pyridineDYRK1B3
KS40008 1H-Pyrazolo[3,4-b]pyridineDYRK1A5
KS40008 1H-Pyrazolo[3,4-b]pyridineDYRK1B3
5a 1H-Pyrrolo[2,3-b]pyridineDYRK1APotent (Ki in low nM range)

Data sourced from multiple studies. IC₅₀ is the half-maximal inhibitory concentration.

Broad Spectrum Protein Kinase Inhibition Studies

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a privileged structure in kinase inhibitor design, demonstrating activity against a wide range of protein kinases beyond those previously discussed. This polypharmacology highlights the versatility of the core structure.

Studies have identified derivatives with potent activity against:

Traf2- and Nck-interacting kinase (TNIK): An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK, a kinase implicated in colorectal cancer. Subsequent design and synthesis led to compounds with IC₅₀ values lower than 1 nM. nih.gov

Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3, which are attractive targets for cancer therapy. mdpi.com Compound 4h from this series showed potent pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. mdpi.com

Cyclin-Dependent Kinase 8 (CDK8): A derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM. researchgate.net CDK8 is considered a key oncogene in colorectal cancer. researchgate.net

Fms-like tyrosine kinase 3 (FLT3): Based on a previously reported compound, two series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as FLT3 inhibitors for the potential treatment of Acute Myeloid Leukemia (AML).

This broad-spectrum activity underscores the adaptability of the 1H-pyrrolo[2,3-b]pyridine core, which can be chemically modified to achieve potent and sometimes selective inhibition against diverse members of the human kinome.

Cellular Antiproliferative and Antitumor Mechanisms

Derivatives of 1H-pyrrolo[2,3-b]pyridine exert their anticancer effects through a variety of cellular mechanisms, primarily by interfering with fundamental processes of cancer cell growth and survival.

A crucial mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives inhibit tumor growth is by inducing apoptosis, or programmed cell death, in cancer cells. Research has demonstrated that certain derivatives can trigger this process through the activation of caspase pathways.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer. nih.govrsc.org One promising compound from this series, designated as 4h , not only inhibited FGFR1, 2, and 3 but also effectively induced apoptosis in 4T1 breast cancer cells. nih.govrsc.org Another study on meriolins, which are synthetic hybrids of natural alkaloids containing a 7-azaindole core, showed that these compounds strongly induce apoptosis in leukemia and lymphoma cells within a few hours of treatment. researchgate.net This apoptotic induction was found to be mediated by the intrinsic mitochondrial death pathway, involving caspase-9 and Apaf-1. researchgate.net

Table 1: Apoptotic Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Cancer Cell Line Observed Effect Reference
Compound 4h 4T1 (Breast Cancer) Induced apoptosis nih.govrsc.org

In addition to inducing apoptosis, many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit antiproliferative activity by disrupting the normal progression of the cell cycle in cancer cells. This interference often leads to cell cycle arrest at specific checkpoints, such as the G1 or G2/M phases, preventing the cells from dividing and proliferating.

For example, inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the cell cycle, have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov These inhibitors effectively halt the cell cycle, contributing to their antitumor effects. nih.gov Furthermore, a specific dispiropiperazine derivative has been shown to cause cell cycle arrest in the G2/M phase in human cancer cells. researchgate.net This arrest at the M phase was confirmed by an increase in the level of phospho-histone H3, a well-established mitotic marker. researchgate.net

Table 2: Cell Cycle Arrest Induced by 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Class/Derivative Phase of Arrest Cancer Cell Line Reference
Cdc7 Kinase Inhibitors Cell cycle arrest (phase not specified) Not specified nih.gov

The combination of 1H-pyrrolo[2,3-b]pyridine derivatives with established chemotherapeutic drugs presents a promising strategy to enhance anticancer efficacy and potentially overcome drug resistance. Studies have explored the synergistic effects of these derivatives with agents like paclitaxel (B517696).

Paclitaxel is a widely used anticancer drug that stabilizes microtubules, leading to mitotic arrest and apoptosis. nih.govdergipark.org.tr Research has shown that co-administration of certain novel pyridine (B92270) derivatives, which themselves inhibit tubulin polymerization, with low doses of paclitaxel can enhance the pro-apoptotic and anti-mitotic effects in HeLa cervical cancer cells. nih.gov This synergistic interaction allows for the use of lower, less toxic concentrations of paclitaxel while achieving a significant therapeutic effect. nih.gov Another study demonstrated that combining paclitaxel with platelet-superparamagnetic iron oxide nanoparticles can lead to a synergistic chemo-hyperthermia therapy against breast cancer, significantly inhibiting tumor growth. nih.gov While not specifically focused on 1H-pyrrolo[2,3-b]pyridine-1-ethanamine, these findings highlight the potential of pyridine-based compounds to work in concert with conventional chemotherapy.

General Biological Activity and Natural Product Association

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a versatile scaffold found in various biologically active molecules, though its direct presence in a wide array of natural products is not as common as some other heterocyclic systems. However, the structurally related indole (B1671886) nucleus is a fundamental component of many natural alkaloids with significant biological activities. nih.gov

The broad biological activity of 7-azaindole derivatives extends beyond oncology. They have been investigated as:

Kinase Inhibitors: Targeting a range of kinases including ABL/SRC, CDK9/CyclinT, Haspin, and Janus Kinase 3 (JAK3), which are implicated in various diseases. nih.govacs.orgresearchgate.net

Immunomodulators: Derivatives have been developed as inhibitors of JAK3, suggesting potential applications in treating immune diseases. researchgate.net

Phosphodiesterase 4B (PDE4B) Inhibitors: Showing potential for the treatment of central nervous system diseases. nih.gov

Antimicrobial and Antiviral Agents: The broader class of pyrrolopyridines has shown activity against bacteria and viruses. juniperpublishers.commdpi.com

The development of synthetic 1H-pyrrolo[2,3-b]pyridine derivatives is often inspired by the structures of naturally occurring bioactive compounds, aiming to replicate and enhance their therapeutic properties.

Q & A

Q. What are the established synthetic routes for 1H-Pyrrolo[2,3-b]pyridine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves regioselective functionalization of the pyrrolopyridine core. For example:
  • Alkylation : Use NaH as a base with methyl iodide (MeI) in THF at 0°C to room temperature to introduce methyl groups at the 1-position (Scheme 5, ).
  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C for aryl substitution (Scheme 5, ).
  • Nitration and Reduction : HNO₃ at 0°C introduces nitro groups, followed by hydrogenation (H₂/THF) to amines (Scheme 5, ).
    Optimization focuses on temperature control, catalyst loading, and solvent polarity to minimize side reactions.

Q. How are 1H-Pyrrolo[2,3-b]pyridine derivatives purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent integration (e.g., distinguishing 3- vs. 5-substitution ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used for unambiguous structural determination when crystalline derivatives are obtained (e.g., binding mode analysis with FGFR1 ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 1H-Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?

  • Methodological Answer :
  • Core Modifications : The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in kinases. Introducing hydrogen-bond acceptors (e.g., trifluoromethyl at the 5-position) enhances interactions with residues like G485 in FGFR1 .
  • Substituent Effects : Hydrophobic groups (e.g., methoxyphenyl) improve affinity by occupying hydrophobic pockets. For example, compound 4h showed IC₅₀ values of 7–25 nM against FGFR1–3 due to optimized substituent size and polarity .
  • Bioisosteric Replacements : Replacing the ethanamine side chain with sulfonamide or acyl groups (e.g., WO 2012/010538 A2 ) can modulate selectivity and metabolic stability.

Q. What strategies resolve contradictions in biological activity data across assays for 1H-Pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables such as ATP concentration (for kinase assays), cell line selection (e.g., Ba/F3 vs. HEK293 ), and incubation time.
  • Off-Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Pharmacokinetic Analysis : Measure plasma protein binding, microsomal stability, and membrane permeability (e.g., Caco-2 assays) to explain discrepancies between in vitro and in vivo efficacy .

Q. How is molecular modeling employed to predict the binding modes of 1H-Pyrrolo[2,3-b]pyridine derivatives with target proteins?

  • Methodological Answer :
  • Docking Simulations : Tools like AutoDock Vina or Schrödinger Glide position derivatives in the ATP-binding pocket of kinases (e.g., FGFR1). Key interactions include hydrogen bonds with D641 and hydrophobic contacts with V492 .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time and identify conformational changes in the protein-ligand complex.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions of specific substituents .

Q. What preclinical toxicity assessments are critical for 1H-Pyrrolo[2,3-b]pyridine-based therapeutics?

  • Methodological Answer :
  • Acute Toxicity : Mouse intraperitoneal LD₅₀ testing (e.g., 490 mg/kg for the parent scaffold ).
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage.
  • Organ-Specific Toxicity : Histopathological evaluation of liver/kidney tissues in rodent models after repeated dosing .
  • Cardiovascular Safety : hERG channel inhibition assays to mitigate arrhythmia risks.

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1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
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Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.